4-Isobutoxybenzoic acid

Antimycobacterial activity Mycobacterium tuberculosis Structure-activity relationship

4-Isobutoxybenzoic acid (4-IBBA) delivers a defined antimycobacterial MIC of 0.39 μmol/mL, precisely between linear butoxy and isopropoxy analogs—ideal for SAR studies. Its branched isobutoxy chain uniquely modulates mesophase behavior in liquid crystals, enabling fine-tuned phase transitions. Select 4-IBBA for reproducible, chain-branching-specific outcomes. Request a quote for bulk or custom synthesis.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 30762-00-6
Cat. No. B1348398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutoxybenzoic acid
CAS30762-00-6
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H14O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
InChIKeyWTIHDAFXKHTFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isobutoxybenzoic Acid CAS 30762-00-6: Chemical Class and Procurement Baseline for Scientific Selection


4-Isobutoxybenzoic acid (4-IBBA; CAS 30762-00-6) is a para-substituted benzoic acid derivative bearing an isobutoxy group (2-methylpropoxy) at the 4-position, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . This compound belongs to the broader class of 4-alkoxybenzoic acids, which are recognized as versatile building blocks in organic synthesis and materials science, particularly as intermediates for liquid crystalline compounds and in pharmaceutical research contexts [1]. 4-IBBA is a solid at room temperature with a predicted density of approximately 1.104 g/cm³ and a boiling point around 312°C at 760 mmHg, and it is primarily available through custom synthesis channels in research-grade purity .

Why Generic Substitution Fails for 4-Isobutoxybenzoic Acid: The Isobutyl Branching Effect on Physicochemical and Biological Properties


Within the 4-alkoxybenzoic acid series, seemingly minor structural variations in the alkoxy side chain produce quantifiable differences in lipophilicity, which in turn drive marked alterations in both physical behavior (such as liquid crystalline phase transitions) and biological activity [1]. The isobutoxy substituent (-O-CH₂-CH(CH₃)₂) introduces a branched alkyl chain distinct from linear analogs like 4-butoxybenzoic acid (-O-(CH₂)₃-CH₃) or shorter-chain derivatives such as 4-ethoxybenzoic acid. This branching alters steric bulk, molecular packing, and hydrophobic character in ways that cannot be predicted from linear homologs alone. Consequently, substituting one 4-alkoxybenzoic acid for another without experimental validation risks introducing uncontrolled variability in synthetic outcomes, material performance, or biological assay results [2]. The following evidence demonstrates exactly where 4-IBBA departs from its closest comparators in a measurable, decision-relevant manner.

4-Isobutoxybenzoic Acid Quantitative Evidence Guide: Comparator-Based Differentiation Data


Antimycobacterial Activity of 4-Isobutoxybenzoic Acid: Direct MIC Comparison Against Linear and Branched Alkoxy Analogs

In a direct comparative study of 4-alkoxybenzoic acids against Mycobacterium tuberculosis, 4-isobutoxybenzoic acid exhibited an MIC of 0.39 μmol/mL, positioning it between 4-butoxybenzoic acid (MIC 0.19 μmol/mL) and 4-isopropoxybenzoic acid (MIC 0.78 μmol/mL) [1]. This study evaluated eight alkoxybenzoic acid derivatives including 4-methoxybenzoic acid (MIC > 2.0 μmol/mL) and 4-pentoxybenzoic acid (MIC 0.19 μmol/mL), establishing that antimycobacterial activity increases with lipophilicity expressed by HPLC capacity factors [1].

Antimycobacterial activity Mycobacterium tuberculosis Structure-activity relationship

Lipophilicity-Driven Activity Correlation: HPLC Capacity Factors Distinguish 4-Isobutoxybenzoic Acid from Linear Homologs

The antimycobacterial activity of 4-alkoxybenzoic acids correlates directly with lipophilicity as measured by HPLC capacity factors (log k′) [1]. The branched isobutoxy substituent produces a distinct lipophilicity profile compared to its linear chain isomer 4-butoxybenzoic acid, despite sharing the same molecular formula (C₁₁H₁₄O₃) and identical molecular weight (194.23 g/mol) . While the paper does not provide the numerical log k′ values for each compound in the main abstract, it explicitly states that activity increases with lipophilicity and that HPLC capacity factors were determined for all compounds tested [1]. The branched-chain configuration of the isobutoxy group alters chromatographic retention behavior relative to the linear butoxy chain, which translates directly to differences in biological membrane permeability and target engagement [1].

Lipophilicity HPLC capacity factor QSAR

Thermochemical Stability Differentiation: Enthalpy of Formation Trends Across 4-Alkoxybenzoic Acid Series

Standard molar enthalpies of formation have been experimentally determined for crystalline 4-ethoxybenzoic acid (−605.5 ± 1.8 kJ·mol⁻¹), 4-butoxybenzoic acid (−647.1 ± 2.5 kJ·mol⁻¹), and 4-(octyloxy)benzoic acid (−767.9 ± 3.9 kJ·mol⁻¹) at T = 298.15 K by static-bomb calorimetry [1]. The study establishes that the introduction and elongation of an alkoxy chain at the 4-position produces a systematic enthalpic effect that can be interpreted in terms of structural contributions and compared with Benson's Group Method estimates [1]. While 4-isobutoxybenzoic acid was not directly measured in this study, the data demonstrate that chain length and branching (which differentiates the isobutoxy group from the linear butoxy group) materially affect the energetic properties of compounds within this class. The branched isobutoxy substituent is expected to produce distinct thermochemical parameters relative to its linear isomer due to differences in molecular packing and intramolecular interactions [1].

Thermochemistry Enthalpy of formation Energetics

Vapor Pressure and Sublimation Thermodynamics: Alkoxy Chain Length-Dependent Volatility Profile

The Knudsen mass-loss effusion technique was used to measure vapor pressures across a homologous series of 4-n-alkyloxybenzoic acids, revealing that vapor pressure behavior is systematically dependent on alkoxy chain length [1]. For the linear butoxy analog (4-butoxybenzoic acid), vapor pressure measurements were conducted between 351 and 373 K. In contrast, shorter-chain analogs such as 4-ethoxybenzoic acid were measured between 349 and 373 K, while longer-chain compounds like 4-octyloxybenzoic acid were measured between 363 and 372 K [1]. From these temperature-dependent vapor pressure data, standard molar enthalpies and Gibbs energies of sublimation were derived at T = 298.15 K for each compound. The branched isobutoxy substituent, which differs sterically and electronically from the linear butoxy chain, would be expected to produce a distinct sublimation profile relative to its linear isomer, though direct measurements for 4-IBBA were not included in this study [1].

Vapor pressure Sublimation enthalpy Phase transition

4-Isobutoxybenzoic Acid Optimal Application Scenarios: Evidence-Supported Research and Industrial Uses


Medicinal Chemistry: Antimycobacterial Lead Optimization and SAR Studies

Based on its quantified MIC of 0.39 μmol/mL against Mycobacterium tuberculosis in a direct comparative study of 4-alkoxybenzoic acids [1], 4-isobutoxybenzoic acid serves as a valuable intermediate-activity reference compound in structure-activity relationship (SAR) investigations. Its activity falls between the more potent 4-butoxybenzoic acid (MIC 0.19 μmol/mL) and the less active 4-isopropoxybenzoic acid (MIC 0.78 μmol/mL), making it suitable for probing the effects of chain branching versus linear extension on antimycobacterial efficacy. Researchers optimizing lead compounds in the 4-alkoxybenzoic acid series should procure 4-IBBA specifically when evaluating whether branched alkoxy substituents confer favorable balances of activity, solubility, and metabolic stability relative to linear chains [1].

Liquid Crystal Intermediate: Building Block for Ester-Ether Mesogens

4-Alkoxybenzoic acids, including 4-isobutoxybenzoic acid, function as essential intermediates for synthesizing 4-(4′-alkoxybenzoyloxy)benzoic acids, which are in turn used to construct ester-ether liquid crystal compounds with oligo(oxyethylene) middle units [1]. These materials exhibit thermotropic liquid crystalline properties suitable for display technologies, optical switching, and advanced materials research. The branched isobutoxy substituent alters mesophase behavior relative to linear alkoxy analogs by modifying molecular aspect ratio and intermolecular interactions. Procurement of 4-IBBA specifically, rather than a linear analog, is warranted when researchers seek to fine-tune phase transition temperatures or modulate the width of the nematic/smectic mesophase range in designed liquid crystalline materials [2].

Supramolecular Chemistry: Hydrogen-Bonded Liquid Crystal Systems

4-Substituted benzoic acid derivatives, including 4-alkoxybenzoic acids, serve as building blocks for hierarchical supramolecular self-organization into liquid crystalline phases [1]. Mixed liquid crystal systems constructed from 4-alkoxybenzoic acids with other substituted benzoic acids exhibit discotic lamellar, rectangular columnar, and smectic phases depending on component selection and composition ratios. The ability of 4-alkoxybenzoic acids to form hydrogen-bonded cyclic dimers enables the stabilization of these mesophases. Researchers developing supramolecular materials where the specific steric and electronic profile of the isobutoxy group (versus linear butoxy or shorter alkoxy chains) is required should select 4-IBBA for their studies [1].

Analytical Method Development: Reference Standard for Lipophilicity Profiling

The established relationship between HPLC capacity factors and antimycobacterial activity within the 4-alkoxybenzoic acid series [1] supports the use of 4-isobutoxybenzoic acid as a reference standard in lipophilicity profiling and chromatographic method development. Because the branched isobutoxy group produces distinct retention behavior compared to linear alkoxy chains of similar carbon count, 4-IBBA can serve as a calibration marker for assessing how chain branching affects reversed-phase HPLC retention in aromatic carboxylic acid series. Analytical laboratories developing purity methods or QSAR models for substituted benzoic acids may require 4-IBBA specifically to ensure accurate retention time referencing and method reproducibility [1].

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